molecular formula C9H18N4 B13172773 (1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine

(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine

Cat. No.: B13172773
M. Wt: 182.27 g/mol
InChI Key: XEMUPQSCRILGHP-SSDOTTSWSA-N
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Description

(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is a chiral amine compound featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1R)-enantiomer, which can be done using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization step and employing efficient chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Dihydrotriazoles.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is used as a building block for synthesizing more complex molecules, particularly in the development of new ligands for catalysis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its chiral nature and the presence of the triazole ring, which can interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine: The enantiomer of the compound , which may have different biological activity.

    2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine: The racemic mixture of the compound.

Uniqueness

(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

(1R)-2-methyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H18N4/c1-5(2)7(10)9-11-8(6(3)4)12-13-9/h5-7H,10H2,1-4H3,(H,11,12,13)/t7-/m1/s1

InChI Key

XEMUPQSCRILGHP-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C1=NNC(=N1)[C@@H](C(C)C)N

Canonical SMILES

CC(C)C1=NNC(=N1)C(C(C)C)N

Origin of Product

United States

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